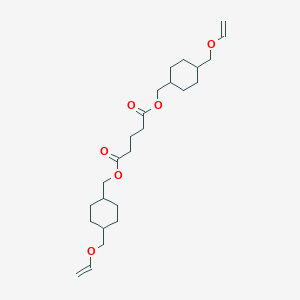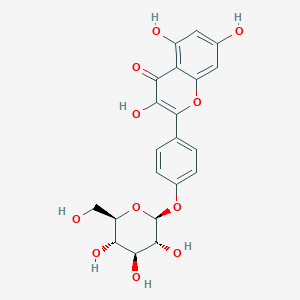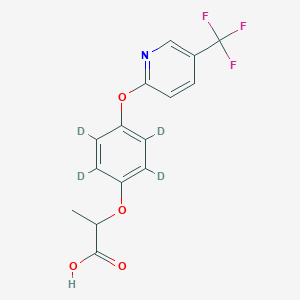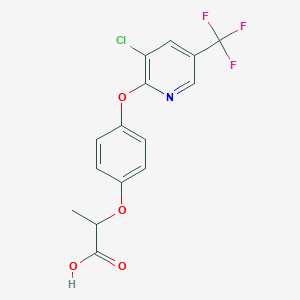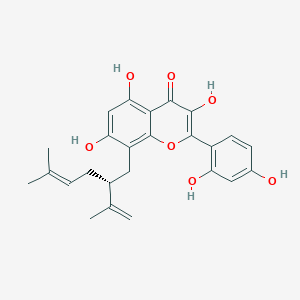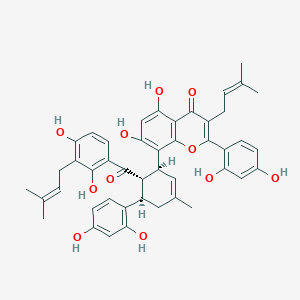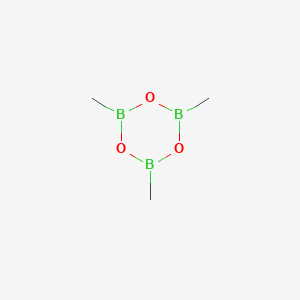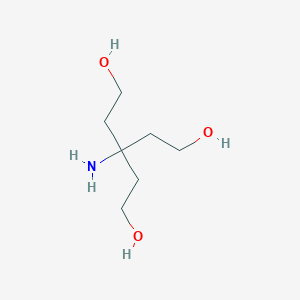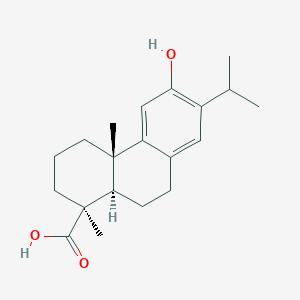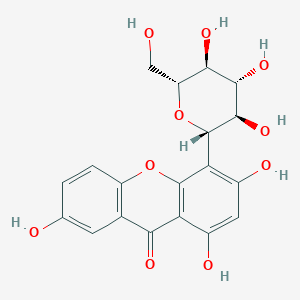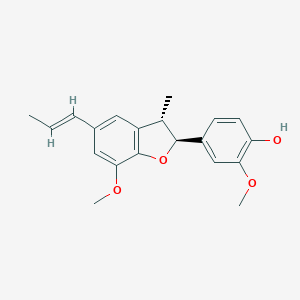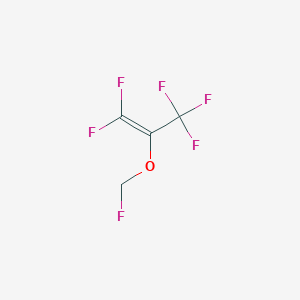![molecular formula C25H48N2O5 B150367 10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one CAS No. 137120-29-7](/img/structure/B150367.png)
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one is a member of the fluvirucin family, which are 14-membered macrolactam polyketides known for their antifungal and antiviral activities . These compounds are characterized by a β-alanine starter unit in their polyketide skeletons . Fluvirucins are produced by rare actinomycetes such as the genera Actinomadura, Nonomuraea, and Nocardiopsis .
Vorbereitungsmethoden
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one is typically produced through fermentation processes involving actinomycetes. The production involves growing the actinomycete strains in a suitable medium, followed by extraction and purification of the compound . The fermentation broth is subjected to solvent extraction and chromatography to isolate fluvirucin B3 as colorless crystals . The biosynthetic pathway involves the incorporation of β-amino acids into the polyketide skeleton, catalyzed by specific enzymes such as adenylation enzymes and acyl carrier proteins .
Analyse Chemischer Reaktionen
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The β-alanine moiety in the polyketide skeleton is a key site for these reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include modified macrolactams with altered biological activities .
Wissenschaftliche Forschungsanwendungen
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one has a wide range of scientific research applications. In chemistry, it is studied for its unique macrolactam structure and its potential for synthetic modifications . In biology, fluvirucin B3 is investigated for its antifungal and antiviral properties, making it a candidate for developing new therapeutic agents . In medicine, it is explored for its potential to treat infections caused by fungi and viruses . Industrially, fluvirucin B3 is used in the development of biocontrol agents for agricultural applications .
Wirkmechanismus
The mechanism of action of fluvirucin B3 involves the inhibition of fungal and viral growth by interfering with their cellular processes . The compound targets specific enzymes and pathways essential for the survival and replication of these pathogens . For example, fluvirucin B3 inhibits the activity of chitinase and β-1,3-glucanase, enzymes crucial for fungal cell wall synthesis . This leads to the disruption of cell wall integrity and ultimately the death of the fungal cells .
Vergleich Mit ähnlichen Verbindungen
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one is part of a larger family of fluvirucins, including fluvirucins B1, B2, B4, and B5 . These compounds share a similar macrolactam structure but differ in their side chains and functional groups . This compound is unique due to its specific β-alanine starter unit and its potent antifungal and antiviral activities . Other similar compounds include vicenistatin and rifamycin, which also belong to the macrolactam family and exhibit similar biological activities .
Eigenschaften
CAS-Nummer |
137120-29-7 |
|---|---|
Molekularformel |
C25H48N2O5 |
Molekulargewicht |
456.7 g/mol |
IUPAC-Name |
10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C25H48N2O5/c1-5-17-10-8-11-19(7-3)24(30)27-15-9-12-18(6-2)20(14-13-17)32-25-23(29)21(26)22(28)16(4)31-25/h16-23,25,28-29H,5-15,26H2,1-4H3,(H,27,30)/t16-,17?,18?,19?,20?,21+,22+,23+,25-/m0/s1 |
InChI-Schlüssel |
RSMFLBIGOXZFRL-WTJPBOPRSA-N |
SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Isomerische SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)CC)CC |
Kanonische SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


